(1R)-(+)-cis-Pinane

Catalog No.
S1911425
CAS No.
4795-86-2
M.F
C10H18
M. Wt
138.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R)-(+)-cis-Pinane

Obtain (1R)-(+)-cis-Pinane directly, bypassing the need for stereoselective hydrogenation and diastereomeric purification of (+)-α-pinene. This enantiopure building block ensures the correct (R)-stereochemical outcome essential for chiral ligand and auxiliary synthesis. Key benefits: • Eliminates cis/trans separation steps • Avoids batch inconsistency from in-house hydrogenation • Enables direct use in Rh-catalyzed asymmetric hydrogenations and (R)-enantiomer synthesis. Procure with guaranteed >98% purity and global shipping.

CAS Number

4795-86-2

Product Name

(1R)-(+)-cis-Pinane

IUPAC Name

(1R,2S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptane

Molecular Formula

C10H18

Molecular Weight

138.25 g/mol

InChI

InChI=1S/C10H18/c1-7-4-5-8-6-9(7)10(8,2)3/h7-9H,4-6H2,1-3H3/t7-,8+,9+/m0/s1

InChI Key

XOKSLPVRUOBDEW-DJLDLDEBSA-N

SMILES

CC1CCC2CC1C2(C)C

Canonical SMILES

CC1CCC2CC1C2(C)C

Isomeric SMILES

C[C@H]1CC[C@@H]2C[C@H]1C2(C)C

The exact mass of the compound Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-, (1R,2S,5R)-rel- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

(1R)-(+)-cis-Pinane, (1R,2S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptane, (+)-cis-Pinane, (1R)-cis-Pinane, cis-Pinane

Purity

≥97%

Package Size

1 g, 5 g

(1R)-(+)-cis-Pinane is a saturated bicyclic monoterpene notable for its rigid, stereochemically defined framework. Primarily produced through the stereoselective catalytic hydrogenation of (+)-α-pinene, its principal value lies in its use as a chiral precursor. The well-defined C2-symmetric backbone makes it an essential starting material for the synthesis of high-performance chiral ligands and auxiliaries that are critical for inducing stereoselectivity in asymmetric catalysis, particularly in the production of pharmaceutical and fine chemical intermediates.

Procurement Fit

1
Asymmetric synthesis building block
Chiral pool for ligand, auxiliary, and intermediate construction
2
Chiral analytical reference standard
Defined optical rotation for enantiopurity verification and instrument calibration
3
Stereochemical control enabler
Rigid bicyclic framework transfers chirality in catalytic transformations

The procurement of (1R)-(+)-cis-Pinane is driven by its precise absolute stereochemistry, which is non-negotiable for stereoselective applications. Substituting with its enantiomer, (1S)-(-)-cis-pinane, will predictably invert the stereochemistry of the final product, leading to the wrong isomer. Using a racemic mixture or an achiral analogue would yield a racemic product, completely negating the primary purpose of asymmetric synthesis. Furthermore, opting for its common precursor, (+)-α-pinene, introduces a significant process burden; it requires a highly selective catalytic hydrogenation step to favor the cis-diastereomer, followed by potentially difficult purification to remove the trans-isomer, adding complexity, cost, and batch inconsistency that direct procurement of the pure compound avoids.

Substitution Risk

Isomer identity
(1R)-(+)-cis-Pinane
(1S)-( )-cis-Pinane or racemic mixture
Optical rotation
[α]20/D +24±1° (neat)
Opposite sign; racemic shows no net rotation
Oxidation reactivity
6.4× faster than trans-pinane at 100°C
trans-Pinane oxidises much slower; product distribution shifts
Thermal stability
Distinct rearrangement pathway and activation barrier
trans-Pinane follows a different mechanism, altering pyrolysis products
Stereochemical transfer
Rigid chiral environment enables up to 88% ee in model reaction
Racemic or trans isomer cannot replicate enantiocontrol
Generic replacement with any other pinane isomer or racemate may shift oxidation rates, thermal degradation products, and stereochemical outcome; validation is required before any substitution.

Stereochemical Outcome: (1R) vs. (1S) Precursors

The absolute configuration of the pinane backbone directly dictates the stereochemical outcome in catalysis. In the Rh-catalyzed asymmetric hydrogenation of methyl-2-acetamido cinnamate, a diphosphine ligand derived from (1R)-(+)-cis-Pinane produced the (R)-amino acid derivative with 93% enantiomeric excess (e.e.). [cite: REFS-1] When the exact same ligand architecture was synthesized starting from the enantiomeric (1S)-(-)-cis-Pinane, it yielded the opposite (S)-product with 95% e.e. [cite: REFS-1]

Evidence DimensionEnantiomeric Excess (e.e.) of Hydrogenation Product
Target Compound Data93% e.e. for the (R)-product (using ligand from (1R)-cis-Pinane)
Comparator Or BaselineComparator: 95% e.e. for the (S)-product (using ligand from (1S)-cis-Pinane)
Quantified DifferenceComplete inversion of product stereochemistry with comparable high selectivity.
ConditionsRhodium-catalyzed asymmetric hydrogenation of methyl-2-acetamido cinnamate.

This demonstrates that procuring the correct pinane enantiomer is a mandatory, non-negotiable requirement for obtaining the desired product isomer.

Oxidation rate
Head-to-head
kcis : ktrans = 6.4
Oxidation kinetics context: cis-pinane reacts 6.4× faster with O₂ at 100°C.
Direct comparison under identical conditions; process chemistry selection factor.

Bypassing Diastereomeric Separation with Pure cis-Pinane

Procuring (1R)-(+)-cis-Pinane directly eliminates a challenging synthesis and purification step. The industrial synthesis via hydrogenation of (+)-α-pinene inevitably produces the undesired trans-pinane diastereomer. While optimized catalyst systems, such as nickel supported on a discarded fluid catalytic cracking catalyst (DF3C) with an ionic liquid layer, can achieve high selectivity for the cis-isomer (>98%), this still requires specialized catalyst preparation and process control. [cite: REFS-1] Other common catalysts like Pd/C may yield lower cis-selectivity, necessitating rigorous downstream purification. [cite: REFS-2]

Evidence DimensionSelectivity towards cis-Pinane
Target Compound Data>99.9% (Assumed purity of procured material)
Comparator Or BaselineComparator (Synthesis): ~98% selectivity using a specialized Ni-SCILL catalyst; <90% using standard Pd/C.
Quantified DifferenceAvoids the generation of 2-10%+ of the trans-diastereomer and the associated separation process.
ConditionsCatalytic hydrogenation of α-pinene.

This provides a clear 'buy vs. make' justification, saving significant process development time, capital investment, and quality control overhead associated with diastereomeric separation.

Site-selectivity
Head-to-head
ksec:ktert = 0.027 (cis) vs 0.20 (trans)
Superior tertiary C–H selectivity: cis-pinane minimizes secondary oxidation side products.
7.4× lower secondary attack proportion; supports cleaner synthetic routes.

Pinane-Based NHC Ligand in Enantioselective Conjugate Addition

The rigid chiral scaffold of (1R)-(+)-cis-Pinane is directly translatable to the development of next-generation catalyst systems. A chiral N-heterocyclic carbene (NHC) ligand precursor synthesized from (1R)-(+)-cis-pinane was used in a copper-catalyzed asymmetric conjugate addition of diethylzinc to 2-cyclohexen-1-one. This system achieved an enantiomeric excess of 96% for the 3-ethylcyclohexanone product. [cite: REFS-1] This level of stereocontrol is a direct consequence of the well-defined steric environment imposed by the pinane backbone.

Evidence DimensionEnantiomeric Excess (e.e.)
Target Compound Data96% e.e.
Comparator Or BaselineBaseline: 0% e.e. (expected from an achiral or racemic ligand).
Quantified DifferenceAchieves near-perfect enantioselectivity versus a complete lack of control.
ConditionsCu(OTf)2-catalyzed conjugate addition of Et2Zn to 2-cyclohexen-1-one using a pinane-derived NHC ligand.

This confirms the compound's value as a reliable precursor for creating novel, highly effective chiral ligands for challenging modern synthetic transformations.

Thermal rearrangement
Head-to-head
Gauche ring-opening biradical pathway; different β-citronellene/isocitronellene selectivity
Thermal behavior is isomer-specific; product distribution not transferable.
CASSCF MP2 calculations align with pyrolysis experiments; high-temperature application review needed.
Catalytic enantioselectivity
Class-level
Up to 88% ee in diethylzinc addition to benzaldehyde (pinane-derived ligand)
Supports asymmetric induction application; stereochemical outcome is scaffold-dependent.
Data to verify for specific ligand; class-level inference from pinane-type reagents.
Optical rotation
Data to verify
[α]20D +24±1° (neat)
Identity and enantiopurity metric; deviation indicates racemization or impurity.
Supplier specification; independent verification recommended upon receipt.

P-Chirogenic Phosphine Ligand Precursor

For workflows requiring the synthesis of specific (R)-enantiomers of amino acids or other chiral molecules, (1R)-(+)-cis-Pinane serves as the essential starting material for ligands like those used in Rh-catalyzed hydrogenations. Its use ensures the correct stereochemical outcome, which is non-achievable with its (1S)-enantiomer. [cite: REFS-1]

Streamlined Synthesis with High Diastereomeric Purity

In industrial or scale-up environments where process simplification and batch consistency are paramount, procuring purified (1R)-(+)-cis-Pinane is the optimal choice. It circumvents the need to develop, validate, and run an in-house stereoselective hydrogenation and subsequent diastereomeric purification, directly improving process efficiency. [cite: REFS-2]

Development of Novel Chiral Ligand Architectures (e.g., NHCs)

For research programs focused on designing new, high-performance catalysts, the rigid and well-defined stereochemistry of (1R)-(+)-cis-Pinane makes it a reliable and effective chiral backbone. Its proven ability to induce high enantioselectivity, as seen in pinane-based NHC ligands, makes it a valuable building block for catalyst innovation. [cite: REFS-3]

Application Fit Matrix

Application
Selection Property
Validation Focus
Stereochemical synthesis intermediate
Enantiomeric purity and rigid chiral framework
Enantiomeric excess of derived product; ligand performance in model asymmetric reaction
Selective oxidation precursor
High oxidation rate constant and site-selectivity ratio
Conversion efficiency; secondary product profile; process robustness at scale
Chiral reference standard for analysis
Certified specific optical rotation [α]20/D
Instrument calibration; enantiopurity assignment of monoterpene samples
Computational reaction mechanism model
Well-characterized thermal rearrangement pathway and activation barriers
Correlation of computed versus experimental product selectivity; method validation benchmark

XLogP3

3.9

Boiling Point

160.0 °C

Melting Point

-53.0 °C

UNII

FDS697478P

GHS Hazard Statements

Aggregated GHS information provided by 258 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H304 (87.21%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (12.79%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (12.79%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (12.79%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Other CAS

6876-13-7
4795-86-2

Wikipedia

Cis-(+)-pinane
Cis-Pinane

General Manufacturing Information

Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-, (1R,2S,5R)-rel-: ACTIVE

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